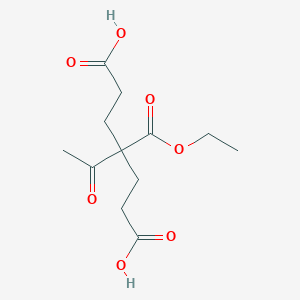

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Overview

Description

The compound 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis or metabolic pathways, which can provide insights into the nature of similar compounds. For instance, the first paper describes the synthesis of a functionalized cyclohexene skeleton that is part of GS4104, using L-serine as a starting material and employing ring-closing metathesis and diastereoselective Grignard reactions . The second paper investigates the beta-oxidation of 2-ethylhexanoic acid (EHA) from plasticisers, leading to various metabolites detected in human urine . These studies suggest that the compound may be synthesized or metabolized through similar pathways.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps that introduce functional groups and create specific stereochemistry. The first paper provides an example of such a synthesis, where ring-closing metathesis and diastereoselective Grignard reactions are key steps in producing a cyclohexene derivative . Although this paper does not directly describe the synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, the methodologies used could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activities. The first paper discusses the absolute configurations of key intermediates in the synthesis of a cyclohexene derivative, confirmed by two-dimensional NMR studies . Such techniques are essential for determining the molecular structure of complex molecules, including 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to a variety of products depending on the reactants and conditions used. The second paper explores the beta-oxidation of EHA, a process that could be relevant to the metabolism of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . The identification of metabolites such as 3-oxo-2-ethylhexanoic acid and 2-ethyl-1,6-hexanedioic acid indicates the types of reactions and pathways that similar compounds might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, they do provide information on related compounds. For example, the identification of various metabolites in the second paper suggests that the compound may have similar solubility, volatility, and reactivity characteristics . Understanding these properties is essential for the practical application and handling of the compound.

Scientific Research Applications

Application in Diabetology & Metabolic Syndrome Research

- Summary of the Application: This compound was used as a biomarker in a study that aimed to identify the serum metabolite profile of Tibetan individuals with type 2 diabetes mellitus (T-T2DM). The goal was to provide novel insights into early T2DM diagnosis and intervention .

- Methods of Application or Experimental Procedures: The researchers conducted an untargeted metabolomics analysis of plasma samples from a retrospective cohort study with 100 healthy controls and 100 T-T2DM patients using liquid chromatography–mass spectrometry . The top 5 biomarkers of Gini impurity that have a good prediction ability of T-T2DM disease risk were selected for Integrated Biomarker Profiling (IBP) construction .

- Results or Outcomes: The T-T2DM group had significant metabolic alterations that are distinct from known diabetes risk indicators, such as body mass index, fasting plasma glucose, and glycosylated hemoglobin levels . The optimal metabolite panels for predicting T-T2DM were selected using a tenfold cross-validation random forest classification model . Among these, 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid was identified as one of the five biomarkers .

Application in Organic Synthesis

- Summary of the Application: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is often used as an important intermediate in organic synthesis .

- Methods of Application or Experimental Procedures: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be synthesized by reacting heptanedioic acid with chloroacetyl ethyl ester in hot acetic acid .

- Results or Outcomes: The reaction yields 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, which can then be used in further reactions as an intermediate .

Application in Pharmacology, Agriculture, and Food Science

- Summary of the Application: This compound has been utilized in various scientific experiments, including in the fields of pharmacology, agriculture, and food science. Its primary application is in the synthesis of N-acetyl-L-aspartyl-L-glutamate (NAAG).

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in these fields are not detailed in the source.

- Results or Outcomes: The specific results or outcomes obtained in these fields are not detailed in the source.

Application in Organic Synthesis

- Summary of the Application: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is often used as an important intermediate in organic synthesis .

- Methods of Application or Experimental Procedures: 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be synthesized by reacting heptanedioic acid with chloroacetyl ethyl ester in hot acetic acid .

- Results or Outcomes: The reaction yields 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid, which can then be used in further reactions as an intermediate .

Application in Pharmacology, Agriculture, and Food Science

- Summary of the Application: This compound has been utilized in various scientific experiments, including in the fields of pharmacology, agriculture, and food science. Its primary application is in the synthesis of N-acetyl-L-aspartyl-L-glutamate (NAAG).

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in these fields are not detailed in the source.

- Results or Outcomes: The specific results or outcomes obtained in these fields are not detailed in the source.

properties

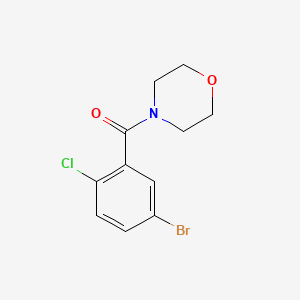

IUPAC Name |

4-acetyl-4-ethoxycarbonylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYWSHUPASUUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379786 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid | |

CAS RN |

72653-14-6 | |

| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)